molecular formula C27H28N2OS B2447276 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone CAS No. 1170940-24-5

1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

Cat. No. B2447276
CAS RN: 1170940-24-5
M. Wt: 428.59
InChI Key: URZUQZHDABKQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H28N2OS and its molecular weight is 428.59. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. PET Imaging in Alcohol Abuse

A study by (Gao et al., 2014) explored the synthesis of carbon-11-labeled aminoalkylindole derivatives for PET imaging. These derivatives, including 1-butyl-7-[(11)C]methoxy-1H-indol-3-yl)(naphthalene-1-yl)methanone, have potential in studying alcohol abuse through positron emission tomography (PET).

2. Analysis in Forensic Toxicology

Research by (Nakajima et al., 2011) and (Uchiyama et al., 2010) identified and quantified various naphthoylindole and benzoylindole compounds, including 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone analogs, as adulterants in illegal products. These findings are significant for forensic toxicology.

3. Development of Neuroprotective Agents

In a study by (Gitto et al., 2014), derivatives of 1H-indoles, including those structurally related to 1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone, were synthesized and evaluated as ligands for GluN2B-containing NMDA receptors. These compounds have potential applications in neuroprotection.

4. Anticonvulsant Pharmacophoric Model Development

Rajak et al. (2010) designed and synthesized novel compounds based on a semicarbazone pharmacophoric model for anticonvulsant activity. These compounds, including naphthalenylmethyl derivatives, contribute to the understanding of structure-activity relationships in anticonvulsant drug development. (Rajak et al., 2010)

5. Cannabinoid Receptor Research

Studies by (Nakajima et al., 2011) and (Uchiyama et al., 2011) investigated the cannabinoid receptor agonist activities of various naphthoylindole and benzoylindole derivatives. These studies are crucial for understanding the pharmacological effects of synthetic cannabinoids.

6. Solid Phase Extraction of Synthetic Cannabinoids

Mascini et al. (2017) demonstrated the use of computationally designed peptides for the selective solid phase extraction of synthetic cannabinoids, including naphthalen-1-yl-(1-pentylindol-3-yl)methanone derivatives. This approach is valuable for detecting synthetic cannabinoids in various matrices. (Mascini et al., 2017)

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-20-13-15-28(16-14-20)27(30)18-29-17-26(24-11-4-5-12-25(24)29)31-19-22-9-6-8-21-7-2-3-10-23(21)22/h2-12,17,20H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZUQZHDABKQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylpiperidin-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.